

Anticancer Activity of Novel Estrane-Based Compounds

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Compound of Interest

Compound Name: Estrane

Cat. No.: B1239764

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A primary focus of recent research has been the development of **estrane**-based compounds with potent cytotoxic effects against various cancer cell lines. By modifying the **estrane** skeleton, particularly through the fusion of heterocyclic rings, scientists have created derivatives that exhibit significant anti-proliferative activity, in some cases surpassing the efficacy of conventional chemotherapeutic agents like doxorubicin.^[1]

These compounds have demonstrated effectiveness against hormone-dependent cancers, such as breast (MCF-7) and prostate (PC3) cancer, as well as other malignancies like liver cancer (HepG2).^[1] The mechanism of action for many of these novel agents involves the inhibition of key signaling pathways implicated in tumor growth and proliferation, such as those mediated by EGFR and VEGFR-2.^[2]

Data Presentation: In Vitro and In Vivo Efficacy

The anti-proliferative effects of these compounds have been quantified through various in vitro and in vivo assays. The following tables summarize the cytotoxic and tumor-inhibiting activities of representative novel **estrane** derivatives.

Table 1: In Vitro Cytotoxicity of Novel **Estrane** Derivatives Against Human Cancer Cell Lines

Compound	Cell Line	Assay	IC50 (μM)	Reference
10a	MCF-7 (Breast)	MTT	< Doxorubicin	[1]
10b	PC3 (Prostate)	MTT	< Doxorubicin	[1]
2c	HepG2 (Liver)	MTT	< Doxorubicin	[1]
14	MCF-7 (Breast)	MTT	< Doxorubicin	[1]
5a	MCF-7 (Breast)	Not Specified	18.38 ± 0.13	[2]
7b	MCF-7 (Breast)	Not Specified	46.17 ± 0.93	[2]
17	MCF-7 (Breast)	SRB	2.5	[3]
Doxorubicin (Ref.)	MCF-7 (Breast)	SRB	4.5	[3]
21a	Various	Not Specified	> Abiraterone & 2-methoxyestradiol	[4]
21c	Sk-Ov-3 (Ovarian)	Not Specified	Induces Apoptosis	[4][5]

| 12 | Gynecological | MTT | < 3.5 [[6] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates greater potency. Doxorubicin, Abiraterone, and 2-methoxyestradiol are reference chemotherapy drugs.

Table 2: In Vivo Antitumor Activity of **Estrane** Derivatives

Compound	Model	Dosage	Tumor Growth Inhibition	Reference
5a	Breast Cancer Mouse Xenograft	Not Specified	91.1% (after 10 days)	[2]

| 17d | Human Cervical Cancer Zebrafish Xenograft | Not Specified | Significant Inhibition [\[\[4\]\[5\]](#)
|

Neuroprotective Effects of Estrane-Based Compounds

Beyond oncology, **estrane** derivatives are being investigated for their neuroprotective properties. Estrogens are known to play a crucial role in neuronal health, and synthetic analogs are being developed to harness these benefits for treating conditions like traumatic brain injury (TBI), stroke, and neurodegenerative diseases.[\[7\]\[8\]\[9\]](#)

Studies have shown that certain **estrane** compounds can protect neurons from damage by activating protective signaling pathways, reducing apoptosis, and exhibiting antioxidant effects. [\[8\]\[9\]\[10\]](#) Notably, some non-feminizing **estrane** analogs have demonstrated potent neuroprotection independent of estrogen receptor (ER) binding, suggesting a mechanism based on direct antioxidant activity, which could be advantageous for chronic therapeutic use. [\[10\]](#)

Data Presentation: Neuroprotective Activity

The neuroprotective efficacy of **estrane** compounds is evaluated through various in vitro and in vivo models that measure neuronal survival and the activation of protective biochemical pathways.

Table 3: Neuroprotective Activity of **Estrane** Derivatives

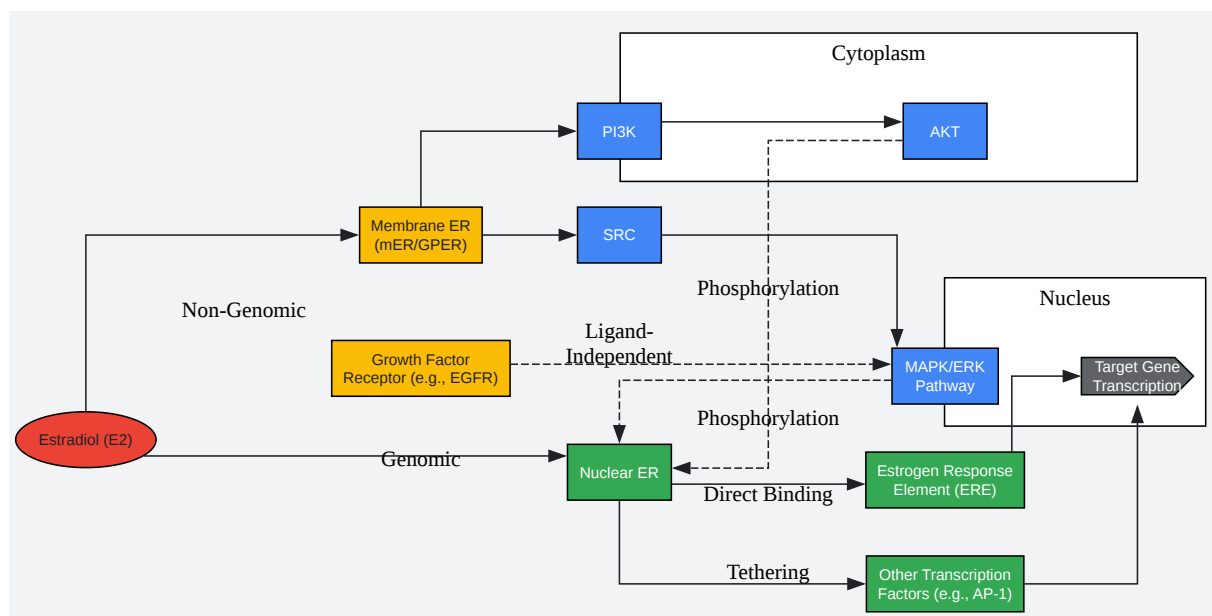
Compound	Model	Effect	Mechanism	Reference
Estrone	Rat TBI Model	Decreased cell death, decreased β -amyloid	\uparrow p-ERK1/2, \uparrow p-CREB, \uparrow BDNF	[9]
ZYC-26	In Vitro (HT-22 cells)	Protection from glutamate toxicity	Antioxidant, ER-independent	[10]
ZYC-26	In Vivo (MCAO)	Prevention of brain damage	Antioxidant, ER-independent	[10]

| Estriol | Phase 2 Clinical Trial (MS) | Decreased MS relapse | Anti-inflammatory, Neuroprotective [\[\[7\]](#) |

TBI: Traumatic Brain Injury; MCAO: Middle Cerebral Artery Occlusion; MS: Multiple Sclerosis; p-ERK1/2: Phosphorylated Extracellular signal-Regulated Kinase; p-CREB: Phosphorylated cAMP-Responsive Element-Binding protein; BDNF: Brain-Derived Neurotrophic Factor.

Signaling Pathways

The biological effects of many **estrane**-based compounds are mediated through the estrogen receptor (ER) signaling pathway. This pathway is complex, involving both genomic and non-genomic actions.[\[11\]](#) In the classical genomic pathway, the estrogen-ER complex binds to estrogen response elements (EREs) on DNA to regulate gene transcription.[\[12\]\[13\]](#) Non-genomic pathways are initiated at the cell membrane and involve the rapid activation of kinase cascades like PI3K/AKT and MAPK/ERK.[\[14\]\[15\]](#) Understanding these pathways is critical for designing compounds with specific biological activities.



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Caption: Overview of genomic and non-genomic estrogen receptor signaling pathways.

Experimental Protocols

The evaluation of novel **estrane**-based compounds relies on a suite of standardized and specialized experimental protocols. The following provides a detailed methodology for key assays cited in the literature.

Protocol 1: In Vitro Cytotoxicity using MTT Assay[1]

- **Cell Seeding:** Plate human cancer cells (e.g., MCF-7, PC3, HepG2) in 96-well plates at a density of 5×10^4 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the novel **estrane**-based compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add 20 μ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 180 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against compound concentration and fitting to a dose-response curve.

Protocol 2: In Vivo Anti-Breast Cancer Mouse Xenograft Model[2]

- **Cell Implantation:** Subcutaneously inject human breast cancer cells (e.g., MCF-7) into the flank of female immunodeficient mice.
- **Tumor Growth:** Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

- **Randomization and Treatment:** Randomize mice into treatment and control groups. Administer the test compounds (e.g., via intraperitoneal injection) according to the predetermined dosing schedule. The control group receives the vehicle.
- **Tumor Measurement:** Measure tumor volume using calipers every 2-3 days. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- **Monitoring:** Monitor animal body weight and general health throughout the study.
- **Endpoint and Analysis:** At the end of the study, euthanize the animals and excise the tumors. Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.

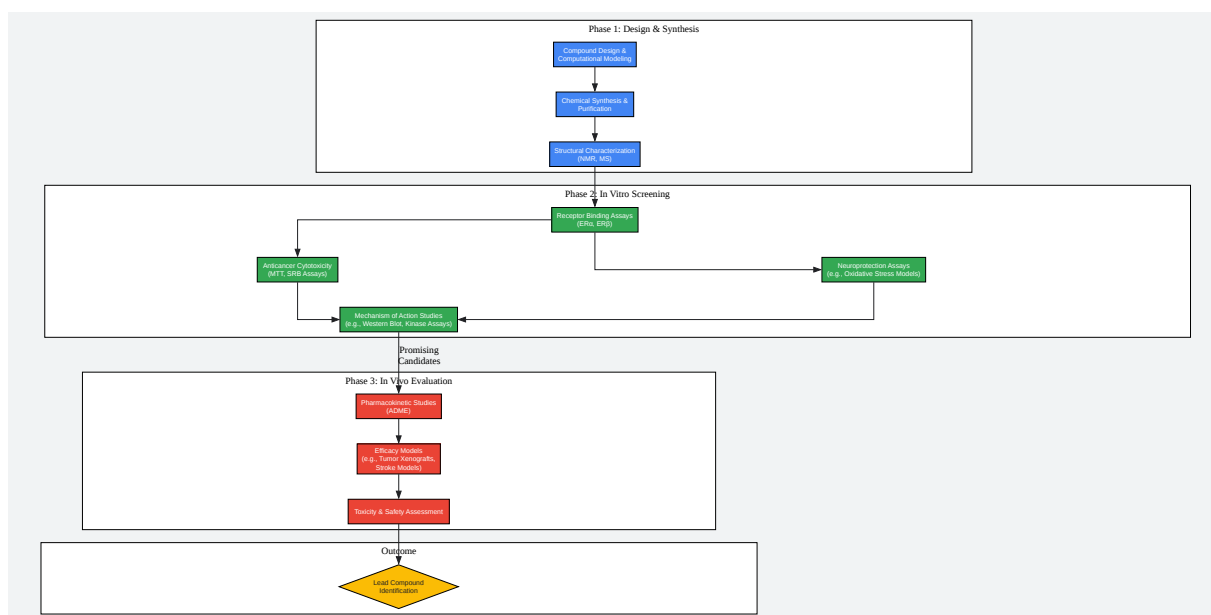
Protocol 3: Western Blot Analysis for Neuroprotective Pathways[9]

- **Protein Extraction:** Homogenize cortical tissue samples from control and treated animals (e.g., from a TBI model) in lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Lowry assay).
- **SDS-PAGE:** Load equal amounts of protein (e.g., 100 μg) onto a sodium dodecyl sulfate-polyacrylamide gel and separate the proteins by electrophoresis.
- **Protein Transfer:** Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking and Antibody Incubation:** Block the membrane with a blocking solution (e.g., 3% bovine serum albumin) for 3 hours. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, phospho-CREB, BDNF, and a loading control like β -actin) overnight at 4°C.
- **Secondary Antibody and Detection:** Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

- Densitometry Analysis: Quantify the band intensity and normalize the target protein levels to the loading control.

Experimental Workflow

The discovery and development pipeline for novel **estrane**-based compounds follows a logical progression from initial design and synthesis to preclinical in vivo evaluation. This workflow ensures a systematic assessment of a compound's therapeutic potential.



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